molecular formula C25H21NO4 B2723830 N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid CAS No. 1556628-22-8

N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid

Cat. No. B2723830
CAS RN: 1556628-22-8
M. Wt: 399.446
InChI Key: OBILUORTFSHEOX-UHFFFAOYSA-N
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Description

N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid is an amino acid derivative used in peptide chemistry . It has an empirical formula of C25H21NO4 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro isoquinoline derivatives has been described in various studies . For instance, the reaction was first described by Pictet and Spengler in 1911, where phenylethylamine and dimethoxymethane were used in the presence of aq. HCl at 100 °C to afford THIQ .


Molecular Structure Analysis

The molecular structure of N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid consists of a tetrahydroisoquinoline residue and a carboxylic acid group . The molecule has a molecular weight of 399.44 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid include a melting point of 160-164 °C, a boiling point of 522.37°C (rough estimate), a density of 1.2390 (rough estimate), and a refractive index of 1.6000 (estimate) . The compound is soluble in DMF .

Scientific Research Applications

Peptide-Based Hydrogels for Biomedical Applications

Peptide-based hydrogels (PHGs) are biocompatible materials with potential in biological, biomedical, and biotechnological applications. The Fmoc-derivatives of series K, including Fmoc-K3 hydrogel, have been proposed as scaffolds for bioprinting applications . These hydrogels self-assemble and gel in aqueous solutions. Notably, Fmoc-K3 hydrogel, with a rigidity (G’) of 2526 Pa, supports tissue engineering by promoting cell adhesion, survival, and duplication.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)17-10-9-16-11-12-26(14-18(16)13-17)25(29)30-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,13,23H,11-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBILUORTFSHEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid

CAS RN

1556628-22-8
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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